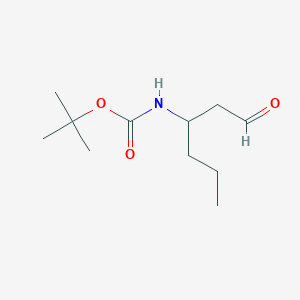

Tert-butyl (1-oxohexan-3-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

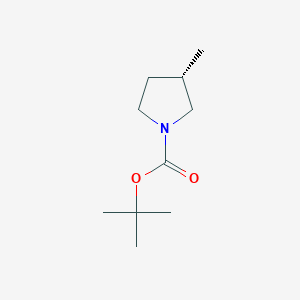

Tert-butyl carbamates are a class of organic compounds that contain a carbamate group (NHCOO) where the nitrogen is bonded to a tert-butyl group . They are used as protecting groups for amines in organic synthesis .

Synthesis Analysis

The formation of tert-butyl carbamates can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of tert-butyl carbamates consists of a carbamate group (NHCOO) attached to a tert-butyl group (C(CH3)3) .Chemical Reactions Analysis

Tert-butyl carbamates are stable towards most nucleophiles and bases. They can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The physical and chemical properties of a specific tert-butyl carbamate would depend on the exact structure of the compound. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Scientific Research Applications

Photoredox-Catalyzed Cascade Reactions

A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate demonstrated a new pathway for assembling a range of 3-aminochromones under mild conditions. This protocol allows for the construction of diverse amino pyrimidines, broadening the applications of photocatalyzed reactions (Wang et al., 2022).

Hydrogen and Halogen Bonds in Crystal Structures

Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and its iodine variant revealed unique isomorphous crystal structures. These structures are characterized by simultaneous hydrogen and halogen bonds involving the same carbonyl group, showcasing the compound's relevance in understanding intermolecular interactions (Baillargeon et al., 2017).

Synthesis of Complex Molecules

An efficient synthesis method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate was developed, offering significant advantages over previous methods in terms of simplicity, yield, and purification. This highlights the compound's role in the efficient chiral inversion and its potential for industrial reliability (Li et al., 2015).

Asymmetric Synthesis and Drug Development

The compound has been utilized in the stereoselective synthesis of novel protease inhibitors, exemplified by the enantioselective syntheses of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This showcases its application in creating building blocks for drug development, particularly for β-secretase inhibitors (Ghosh et al., 2017).

Natural Product Synthesis

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, demonstrates the compound's utility in natural product synthesis. This process involved multiple steps, highlighting its role in constructing complex molecules with potential biological activities (Tang et al., 2014).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

tert-butyl N-(1-oxohexan-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-5-6-9(7-8-13)12-10(14)15-11(2,3)4/h8-9H,5-7H2,1-4H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIHBBWWMJDNJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2807581.png)

![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)

![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)